1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

CAS No.: 2096138-48-4

Cat. No.: VC2769667

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096138-48-4 |

|---|---|

| Molecular Formula | C17H23NO2 |

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | 1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone |

| Standard InChI | InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3 |

| Standard InChI Key | FTAGWBFYWZRCEF-UHFFFAOYSA-N |

| SMILES | CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C |

| Canonical SMILES | CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

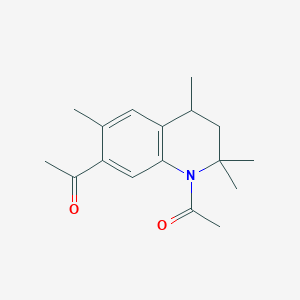

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone possesses a tetrahydroquinoline core structure with multiple functional groups and substituents that define its chemical identity. The compound's structure features a partially hydrogenated quinoline ring system (tetrahydroquinoline) with four methyl groups positioned at the 2,2,4, and 6 positions, creating a sterically hindered environment around the nitrogen-containing ring . One of its most distinctive features is the presence of two acetyl groups: one attached to the nitrogen atom (N-acetyl) and another at the 7-position of the aromatic ring . This dual acetyl functionality potentially offers interesting reactivity patterns and coordination capabilities.

The compound's molecular structure can be represented as follows:

-

Core structure: Tetrahydroquinoline (partially reduced quinoline)

-

Substituents: Four methyl groups (at positions 2,2,4,6)

-

Functional groups: Two acetyl moieties (one N-acetyl, one aromatic acetyl)

Physical and Chemical Properties

The physical and chemical properties of 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone are fundamental to understanding its behavior in various environments and applications. Based on available data, the compound presents the following characteristics:

The compound contains both polar functional groups (acetyl) and nonpolar regions (methyl-substituted rings), suggesting amphiphilic characteristics that would influence its solubility in different media. The presence of the N-acetyl group likely affects the basicity of the nitrogen in the tetrahydroquinoline ring, while the aromatic acetyl group introduces carbonyl reactivity typical of aromatic ketones.

Related Compounds and Structural Analogs

Understanding the relationship between 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone and structurally similar compounds provides context for its chemical behavior and potential applications. Several related compounds appearing in the search results offer insights through structural comparison:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide

This compound (CID 7656250) shares the N-acetylated tetrahydroquinoline core structure but differs in the substitution pattern. It features a (4-chlorophenoxy)acetamide group at the 6-position rather than the methyl and acetyl groups present in our target compound . The molecular weight is higher at 358.8 g/mol, reflecting the more complex substitution pattern. This compound demonstrates how the tetrahydroquinoline scaffold can accommodate diverse functional groups, potentially leading to different biological activities.

6-Acetyltetralin (1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone)

With CAS number 774-55-0, this compound represents a structural relative lacking the nitrogen atom of the target compound . It contains a tetralin (tetrahydronaphthalene) core with an acetyl group, making it somewhat analogous to the aromatic portion of our target molecule. This compound demonstrates the importance of the nitrogen atom in the tetrahydroquinoline structure, which significantly alters the electronic properties and potential reactivity compared to the all-carbon tetralin system.

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride

This compound (CID 12823193) represents an isomeric arrangement where the nitrogen is positioned differently within the bicyclic structure . The tetrahydroisoquinoline scaffold presents a different electronic distribution compared to tetrahydroquinoline, potentially affecting the reactivity of the acetyl group and the basicity of the nitrogen atom. This structural isomer illustrates how the position of heteroatoms within cyclic systems can dramatically influence chemical properties.

Research Challenges and Future Directions

Research on 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone presents several challenges and opportunities for future investigation:

Complete Characterization

A significant gap in the current literature is the absence of comprehensive physicochemical data. Future research should focus on determining important parameters such as:

-

Precise spectroscopic characterization (NMR, IR, MS)

-

X-ray crystallographic analysis to confirm three-dimensional structure

-

Thermal properties (melting point, boiling point, thermal stability)

-

Solubility profiles in various solvents

-

Acid-base properties, particularly related to the N-acetyl group

Synthetic Methodology Development

The development of efficient, scalable synthetic routes to this compound represents an important research direction. This could include:

-

Investigation of regioselective acylation strategies

-

Exploration of catalytic approaches for the construction of the tetrahydroquinoline core

-

Development of one-pot procedures to streamline synthesis

Structure-Activity Relationship Studies

If biological activity is identified for this compound, systematic modification of its structure would be valuable to establish structure-activity relationships. Key points for exploration might include:

-

The impact of the methyl substitution pattern on activity

-

The role of the acetyl groups in biological interactions

-

The effect of modifying the oxidation state of the tetrahydroquinoline ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume